3,5-Bis(chloromethyl)octamethyltetrasiloxane

概要

説明

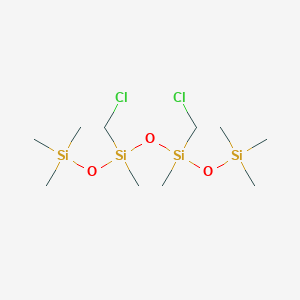

3,5-Bis(chloromethyl)octamethyltetrasiloxane: is an organosilicon compound with the molecular formula C10H28Cl2O3Si4. It is characterized by the presence of chloromethyl groups attached to a tetrasiloxane backbone, which imparts unique chemical properties to the compound . This compound is commonly used in various industrial and research applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Bis(chloromethyl)octamethyltetrasiloxane involves a multi-step synthetic process. One common method includes the reaction of 1,3-dimethyltetrahydrothiophene with metal chlorides such as thionyl chloride, chlorosulfonyl chloride, or sodium hypochlorite to form 3,5-dimethyl-4-chlorothiophene. This intermediate is then reacted with trimethyloxysilane in a tetrahydrofuran solution to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions: 3,5-Bis(chloromethyl)octamethyltetrasiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and other silicon-containing products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted siloxanes can be formed.

Hydrolysis Products: Silanols and other silicon-containing compounds are typically formed during hydrolysis.

科学的研究の応用

Applications Overview

The primary applications of 3,5-bis(chloromethyl)octamethyltetrasiloxane can be categorized as follows:

- Chemical Intermediate

- Surface Modification

- Adhesives and Sealants

- Research in Organosilicon Chemistry

- Biomedical Applications

Case Study 1: Silicone Polymer Production

In a study conducted by Gelest Inc., this compound was utilized as an intermediate in synthesizing silicone polymers. The resulting polymers demonstrated enhanced thermal stability and flexibility, making them ideal for applications in automotive and electronic industries.

Case Study 2: Surface Modification Techniques

Research published in the Turkish Journal of Chemistry highlighted the use of this compound in modifying surfaces to improve hydrophobicity. The study showed that coatings made with this compound significantly reduced water adhesion on treated surfaces, providing insights into its potential uses in protective coatings for electronic devices .

Case Study 3: Biomedical Material Development

A recent investigation into the biomedical applications of organosilanes revealed that compounds like this compound can enhance the biocompatibility of drug delivery systems. The study indicated that modifications using this compound improved cellular uptake of therapeutic agents, demonstrating its potential in medical applications .

Data Table: Comparative Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Intermediate | Synthesis of silicone polymers | Thermal stability, flexibility |

| Surface Modification | Enhancing hydrophobicity | Improved water resistance |

| Adhesives and Sealants | Formulations for improved adhesion | Environmental resistance |

| Organosilicon Research | Exploration of new compounds | Innovation in material science |

| Biomedical Applications | Development of drug delivery systems | Enhanced biocompatibility |

作用機序

The mechanism of action of 3,5-Bis(chloromethyl)octamethyltetrasiloxane primarily involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl groups serve as reactive sites for substitution reactions, while the siloxane backbone provides stability and flexibility to the molecule . The compound’s interactions with various molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

類似化合物との比較

- 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane

- Chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane

- Chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethyl-silyl]oxy-dimethyl-silane

Uniqueness: 3,5-Bis(chloromethyl)octamethyltetrasiloxane is unique due to its specific arrangement of chloromethyl groups on a tetrasiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

生物活性

3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS No. 17988-79-3) is a siloxane compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C10H28Cl2O3Si4

- Physical State : Liquid

- Molecular Weight : 392.55 g/mol

- Functional Groups : Contains chloromethyl groups and siloxane linkages, which influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential toxicity. This compound acts as a chemical intermediate, which may interact with biological molecules due to its electrophilic nature.

The mechanism by which this compound exerts biological effects is not fully elucidated but may involve:

- Electrophilic Attack : The chloromethyl groups can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Siloxane Interaction : The siloxane backbone may influence the structural conformation of interacting biomolecules, affecting their function.

Toxicity and Safety Data

According to the Safety Data Sheet (SDS), this compound is classified under caution due to its potential irritant properties. Specific safety measures include:

- Skin Contact : May cause irritation; recommended to seek medical advice if skin irritation occurs.

- Eye Contact : Can cause serious eye irritation; immediate rinsing with water is advised.

- Inhalation and Ingestion : Safety measures are required to prevent exposure, as the effects are not fully characterized .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 17988-79-3 | Limited data; potential irritant | Electrophilic interactions |

| 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyl-disiloxane | 17988-79-X | Antimicrobial properties | Cell membrane disruption |

| Octamethylcyclotetrasiloxane | 556-67-2 | Low toxicity; used in cosmetics | Non-reactive under normal conditions |

特性

IUPAC Name |

chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWODYLFPWOQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28Cl2O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499318 | |

| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17988-79-3 | |

| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3,5-bis(chloromethyl)octamethyltetrasiloxane influence the reaction outcome?

A2: The presence of two chloromethyl groups in this compound makes it susceptible to nucleophilic substitution reactions, as demonstrated by the reaction with carboxylic acids []. The position of these groups on the tetrasiloxane backbone also influences the redistribution reactions observed. The researchers suggest that the steric hindrance and electronic effects of the different substituents (chloromethyl, acyloxymethyl, trimethylsilyl) play a role in determining the preferential cleavage points in the siloxane chain, ultimately influencing the final product distribution [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。